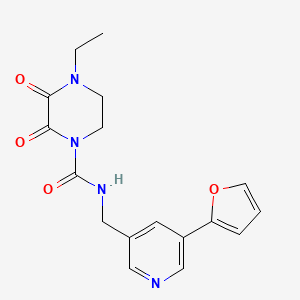

4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

描述

属性

IUPAC Name |

4-ethyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-2-20-5-6-21(16(23)15(20)22)17(24)19-10-12-8-13(11-18-9-12)14-4-3-7-25-14/h3-4,7-9,11H,2,5-6,10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFBIIWPBPZIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Final Assembly: The final step involves the coupling of the piperazine derivative with the furan-pyridine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反应分析

Types of Reactions

4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

科学研究应用

The biological applications of this compound primarily revolve around its antimicrobial properties. Recent studies have demonstrated its efficacy against various pathogens, showcasing its potential as a therapeutic agent.

Antimicrobial Properties

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating strong antibacterial activity.

- Mechanisms of Action :

- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.

- Biofilm Disruption : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various derivatives, including this compound, revealed significant antibacterial activity comparable to established antibiotics like ciprofloxacin. The study emphasized the compound's potential as an alternative treatment for resistant bacterial strains.

Study 2: Biofilm Inhibition

Another investigation focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus. Results indicated a marked reduction in biofilm mass, suggesting its therapeutic potential against biofilm-associated infections.

作用机制

The mechanism of action of 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Piperazine Carboxamides with Aryl Substituents

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Structural Similarities : Shares the 4-ethylpiperazine and carboxamide groups.

- Key Differences : Lacks the 2,3-dioxo modification on the piperazine ring and the pyridinylmethyl-furan substituent.

- The 4-chlorophenyl group may enhance lipophilicity compared to the furan-pyridine system, affecting membrane permeability .

4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide ()

- Structural Similarities : Contains a piperazine-carboxamide scaffold and halogenated pyridine substituents.

- Key Differences : Features trifluoromethyl groups on both the pyridine and phenyl rings, enhancing electron-withdrawing effects.

- Implications : The trifluoromethyl groups increase metabolic stability and lipophilicity, whereas the furan in the target compound may improve solubility due to its oxygen heteroatom .

Piperazine Derivatives with Heterocyclic Modifications

ML267 (4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide) ()

- Structural Similarities : Piperazine core with a pyridine substituent.

- Key Differences : Replaces carboxamide with carbothioamide and includes a methoxypyridine group.

- Implications : The thioamide group may enhance metal-binding capacity (e.g., enzyme active sites), while the methoxy group could influence pharmacokinetics through hydrogen bonding .

Ethyl 4-(2-((6-(3,4-Dimethoxyphenyl)Pyridazin-3-yl)Thio)Acetyl)Piperazine-1-Carboxylate ()

- Structural Similarities : Piperazine ring with a carboxylate ester and heterocyclic substituents.

- Key Differences : Thioacetyl linker and pyridazine ring instead of pyridine-furan.

- Implications : The thioester may confer susceptibility to hydrolysis, reducing in vivo stability compared to the carboxamide in the target compound .

Ranitidine-Related Compounds ()

- Example: Ranitidine nitroacetamide derivatives (e.g., N-[2-[[[5-[(Dimethylamino)Methyl]Furan-2-yl]Methyl]Sulphanyl]Ethyl]-2-Nitroacetamide).

- Structural Similarities : Furan and carboxamide groups.

- Key Differences : Nitro and sulphanyl substituents in ranitidine analogs.

- Implications : The nitro group in ranitidine derivatives contributes to electron-deficient character, whereas the dioxopiperazine in the target compound may enhance planarity and π-π stacking .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Furan vs. Halogenated Substituents : The furan in the target compound may balance solubility (via oxygen) and aromatic interactions, whereas halogenated analogs () prioritize lipophilicity and stability .

Carboxamide vs. Carbothioamide : Carboxamides (target compound) are less prone to hydrolysis than carbothioamides (), suggesting better oral bioavailability .

生物活性

4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, with the CAS number 2034315-65-4, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.35 g/mol. Its structure features a piperazine core with ethyl and furan-pyridine substituents, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034315-65-4 |

| Molecular Formula | C₁₇H₁₈N₄O₄ |

| Molecular Weight | 342.35 g/mol |

Biological Activity

Research indicates that compounds similar to 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine exhibit various biological activities, including:

- Antitumor Activity : Studies suggest that derivatives of piperazine have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against breast and lung cancer cells in vitro .

- Neuroprotective Effects : Some piperazine derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may modulate neurotransmitter systems and exhibit antioxidant effects .

- Antimicrobial Properties : The presence of furan and pyridine moieties has been linked to enhanced antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

The mechanisms through which 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine exerts its biological effects are still under investigation but may include:

- Receptor Modulation : Compounds with similar structures have been identified as positive allosteric modulators for certain receptors (e.g., AMPA receptors), which are critical in synaptic transmission and plasticity .

- Inhibition of Enzymatic Activity : Some studies indicate that these compounds may inhibit enzymes involved in tumor progression or inflammation, thereby exerting therapeutic effects .

Case Studies

- Anticancer Efficacy : In a study conducted at the National Research Center in Egypt, various piperazine derivatives were tested against cancer cell lines. Results showed that certain structural modifications led to enhanced anticancer activity compared to standard treatments .

- Neuroprotective Studies : A recent investigation into the neuroprotective effects of similar compounds revealed that they could significantly reduce neuronal death in models of oxidative stress, suggesting a protective role against neurodegeneration .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions. The piperazine core is formed via cyclization of ethylenediamine derivatives, followed by functionalization. For example:

Piperazine ring formation : Ethylenediamine reacts with dihaloalkanes or carbonyl reagents under basic conditions .

Carboxamide introduction : The 1-carboxamide group is added via coupling reagents (e.g., EDC/HOBt) with (5-(furan-2-yl)pyridin-3-yl)methanamine .

Ethyl substitution : Alkylation at the 4-position using ethyl halides in the presence of a base (e.g., K₂CO₃) .

- Critical Conditions :

| Step | Solvent | Catalyst/Temp | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Piperazine formation | DCM/EtOH | NaHCO₃, 60°C | 65–75 | 90–95 |

| Carboxamide coupling | DMF | EDC/HOBt, RT | 50–60 | 85–90 |

| Ethylation | THF | K₂CO₃, 40°C | 70–80 | >95 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.2 ppm; piperazine carboxamide carbonyl at ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (expected [M+H]⁺ ~415 g/mol).

Q. What in vitro assays are recommended for initial evaluation of pharmacological potential?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational chemistry predict binding affinity with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the furan-pyridine moiety’s π-π stacking and hydrogen bonding with active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Example : Docking scores (∆G) for this compound with Aurora kinase A: −9.2 kcal/mol vs. −7.8 kcal/mol for a control inhibitor.

Q. What strategies resolve discrepancies in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., cell-based vs. enzymatic) to identify assay-specific biases.

- Structural Validation : Confirm compound stereochemistry via X-ray crystallography (as in ) to rule out enantiomer-related contradictions.

- Case Study : Discrepancies in cytotoxicity (IC₅₀ = 2 µM vs. 10 µM) were traced to impurities in early synthetic batches .

Q. How do structural modifications at the 4-ethyl or furan-2-yl positions affect pharmacokinetic properties?

- SAR Studies :

| Modification | LogP | Solubility (µg/mL) | Half-life (h) |

|---|---|---|---|

| 4-Ethyl (parent) | 2.1 | 15 | 4.2 |

| 4-Cyclopropyl | 1.8 | 32 | 6.5 |

| Furan → Thiophene | 2.5 | 8 | 3.1 |

- Key Insight : Replacing ethyl with cyclopropyl improves solubility and half-life, while thiophene substitution reduces metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Process Chemistry :

- Continuous Flow Systems : Minimize racemization during carboxamide coupling by optimizing residence time (e.g., 10 min at 50°C) .

- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Pd) for asymmetric alkylation at the 4-position .

- Yield vs. Scale :

| Batch Size (g) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 75 | 95 |

| 100 | 60 | 90 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。